Folate-PEG3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

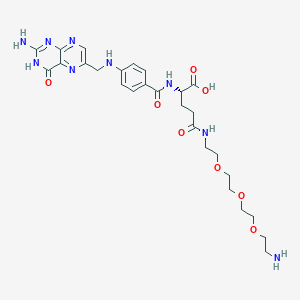

C27H37N9O8 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

(2S)-5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C27H37N9O8/c28-7-9-42-11-13-44-14-12-43-10-8-30-21(37)6-5-20(26(40)41)34-24(38)17-1-3-18(4-2-17)31-15-19-16-32-23-22(33-19)25(39)36-27(29)35-23/h1-4,16,20,31H,5-15,28H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39)/t20-/m0/s1 |

InChI Key |

GZQSIWKWWBLFGU-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG3-amine: A Versatile Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate-PEG3-amine is a heterobifunctional linker molecule at the forefront of targeted drug delivery systems. It is meticulously designed to leverage the overexpression of folate receptors on the surface of many cancer cells, thereby enabling the selective delivery of therapeutic and imaging agents. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis and conjugation protocols, and methodologies for evaluating the efficacy of the resulting conjugates. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this powerful targeting moiety in their work.

Core Concepts and Physicochemical Properties

This compound is a molecule comprised of three key functional components: a folate moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1]

-

Folate: This vitamin B9 derivative serves as the targeting ligand, exhibiting a high affinity for the folate receptor, which is frequently overexpressed in various cancer types.[1]

-

PEG3 Linker: The short polyethylene glycol chain enhances the water solubility and biocompatibility of the molecule.[1] It also provides a flexible spacer arm, which can improve the accessibility of the folate ligand to its receptor.

-

Amine Group: The terminal primary amine (-NH2) provides a reactive handle for the covalent conjugation of a wide array of molecules, including small molecule drugs, proteins, nanoparticles, and imaging agents.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C27H37N9O8 | [2] |

| Molecular Weight | 615.6 g/mol | |

| CAS Number | 710323-40-3 | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Purity | Typically ≥95% | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting capability of this compound conjugates is predicated on the biological process of folate receptor-mediated endocytosis. This pathway allows for the efficient internalization of the conjugated payload into cancer cells that overexpress the folate receptor.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Folate-PEG-amine and its subsequent application in targeted drug delivery research.

Synthesis of Folate-PEG-Amine

This protocol describes the synthesis of Folate-PEG-amine via the activation of folic acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, followed by reaction with a PEG-bis-amine.

Materials:

-

Folic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

PEG-bis-amine (e.g., diamino-PEG3)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Dialysis tubing (e.g., 1 kDa MWCO)

-

Lyophilizer

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid (1.1 molar equivalents relative to PEG-bis-amine) in anhydrous DMSO.

-

Add NHS (1.2 molar equivalents) and DCC or EDC (1.2 molar equivalents) to the folic acid solution.

-

Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates the reaction is proceeding.

-

-

Conjugation with PEG-bis-amine:

-

If DCC was used, remove the dicyclohexylurea precipitate by filtration.

-

In a separate flask, dissolve PEG-bis-amine (1 molar equivalent) in anhydrous DMSO.

-

Slowly add the activated folic acid solution to the PEG solution while stirring.

-

Continue stirring the reaction in the dark at room temperature for 4-6 hours.

-

-

Purification:

-

Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

-

Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, with frequent water changes, to remove DMSO and other small molecule impurities.

-

Lyophilize the dialyzed solution to obtain the purified Folate-PEG-amine as a yellow powder.

-

Characterization:

-

¹H NMR Spectroscopy: To confirm the successful conjugation by identifying the characteristic peaks of both the folate and PEG moieties.

-

FTIR Spectroscopy: To confirm the formation of the amide bond (typically around 1650 cm⁻¹).

Conjugation of this compound to Amine-Reactive Payloads

This protocol outlines a general procedure for conjugating this compound to molecules containing a carboxylic acid group, which is first activated to an NHS ester.

Materials:

-

This compound

-

Carboxylic acid-containing payload (e.g., drug, imaging agent)

-

EDC and NHS

-

Anhydrous DMSO or DMF

-

Appropriate purification supplies (e.g., dialysis tubing, size exclusion chromatography column)

Procedure:

-

Activation of Payload: Dissolve the carboxylic acid-containing payload in anhydrous DMSO or DMF. Add 1.2 equivalents of EDC and NHS and stir at room temperature for 2-4 hours to form the NHS ester.

-

Conjugation: Add 1.0 equivalent of this compound to the activated payload solution. Stir the reaction mixture at room temperature overnight.

-

Purification: Purify the conjugate using a method appropriate for the size and properties of the final product, such as dialysis or size exclusion chromatography, to remove unreacted starting materials and byproducts.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.

Materials:

-

Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

-

Complete cell culture medium

-

Folate-PEG3-drug conjugate and unconjugated drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the Folate-PEG3-drug conjugate and the free drug in complete culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cellular Uptake Analysis by Flow Cytometry

This method allows for the quantification of the cellular uptake of fluorescently labeled Folate-PEG3-conjugates.

Materials:

-

Folate receptor-positive cancer cell line

-

Fluorescently labeled Folate-PEG3-conjugate

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treatment: Treat the cells with the fluorescently labeled Folate-PEG3-conjugate at a predetermined concentration and incubate for various time points (e.g., 1, 4, and 24 hours).

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

-

Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cells. A gate is set based on untreated control cells to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Quantitative Data Presentation

Due to the nature of this compound as a linker, its quantitative performance metrics are highly dependent on the conjugated payload and the specific biological system under investigation. The following tables present representative data from studies on folate-PEG conjugates to illustrate typical performance benchmarks.

Illustrative In Vitro Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) | Reference |

| KB | Folate-Cytarabine Conjugate | 10 | |

| KB | Cytarabine | 100 | |

| MCF-7 | Vincristine-loaded PLGA-PEG-Folate NPs | ~5 | |

| MCF-7 | Vincristine-loaded PLGA-mPEG NPs | ~8 | |

| MCF-7 | Free Vincristine | ~20 |

Illustrative Cellular Uptake Data

| Cell Line | Conjugate | Incubation Time | Uptake Enhancement (vs. non-targeted) | Reference |

| HeLa | Folate-PEG-SPIO NPs | 4 hours | 12-fold | |

| MCF-7 | Coumarin-6-loaded PLGA-PEG-Folate NPs | 24 hours | Significantly higher |

Conclusion

This compound is a valuable and versatile tool in the field of targeted drug delivery. Its well-defined structure, ease of conjugation, and ability to exploit the folate receptor for targeted cellular uptake make it an attractive component for the development of novel cancer therapeutics and diagnostics. The experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers to design and evaluate their own this compound-based constructs, ultimately contributing to the advancement of more effective and less toxic cancer treatments.

References

Folate-PEG3-Amine: A Technical Guide to Structure, Properties, and Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-amine is a heterobifunctional linker molecule at the forefront of targeted drug delivery research, particularly in the development of sophisticated anticancer therapeutics. This molecule is meticulously designed to leverage the overexpression of folate receptors on the surface of many cancer cells, thereby enabling the selective delivery of potent cytotoxic agents directly to the tumor site. This targeted approach aims to enhance therapeutic efficacy while concurrently minimizing the systemic toxicity associated with conventional chemotherapy.

This technical guide provides an in-depth overview of the structure, properties, and applications of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and conjugation, and visualizations of its mechanism of action to support researchers and drug development professionals in this dynamic field.

Molecular Structure and Core Components

This compound is a thoughtfully engineered conjugate comprising three essential functional components:

-

Folate: This B-vitamin acts as the targeting moiety. It possesses a high binding affinity for the folate receptor, a protein often overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and breast. This specific interaction facilitates the selective uptake of the entire conjugate into the target cancer cells.

-

Polyethylene Glycol (PEG) Linker: The "PEG3" designation indicates a short polyethylene glycol chain consisting of three ethylene glycol units. This hydrophilic spacer enhances the water solubility and biocompatibility of the molecule.[1] The PEG linker also provides flexibility, which can reduce steric hindrance and improve the accessibility of the folate moiety to its receptor.[2]

-

Terminal Amine Group (-NH2): This primary amine serves as a reactive handle for the covalent attachment of a wide array of molecules, most notably therapeutic agents.[1] This conjugation is typically achieved through stable amide bond formation.

The systematic IUPAC name for this compound is (2S)-2-[(4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective application in drug delivery systems. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C27H37N9O8 | [2] |

| Molecular Weight | 615.64 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, DMF, methanol, ethanol, chloroform, and DCM. | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Applications in Targeted Drug Delivery

The primary application of this compound lies in the development of targeted drug delivery systems. The overarching goal is to enhance the therapeutic index of potent drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues.

Folate Receptor-Mediated Endocytosis

The targeting strategy of this compound conjugates hinges on the biological process of folate receptor-mediated endocytosis. The sequence of events is as follows:

-

Binding: The folate moiety of the conjugate binds with high affinity to the folate receptors on the cancer cell surface.

-

Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-conjugate complex and forming an endosome.

-

Drug Release: The endosome's internal environment becomes acidified. This low pH environment can trigger the cleavage of certain linkers used to attach the drug, leading to its release into the cytoplasm.

-

Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind with another conjugate molecule.

Quantitative Data on Efficacy

The effectiveness of Folate-PEG-amine-based drug delivery systems has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles

| Drug | Cell Line | Formulation | IC50 | Fold Improvement vs. Free Drug | Reference(s) |

| Genistein | SKOV-3 (Ovarian Cancer) | Free Genistein | 51.48 µg/mL | - | |

| Folate-PEG-PLGA NPs | 11.98 µg/mL | 4.3x | |||

| Vincristine Sulfate | MCF-7 (Breast Cancer) | Free Vincristine Sulfate | - | - | |

| Folate-PEG-PLGA NPs | - | 3.91x |

Table 2: Drug Loading and Cellular Uptake

| Parameter | Drug/System | Value | Notes | Reference(s) |

| Drug Loading Efficiency | Doxorubicin in Folate-PEG-PLGA NPs (SESE method) | 51.9% | SESE: single emulsion solvent evaporation | |

| Doxorubicin in Folate-PEG-PLGA NPs (DESE method) | 24.5% | DESE: double emulsion solvent evaporation | ||

| Cellular Uptake | Folate-conjugated superparamagnetic nanoparticles in HeLa cells | 12-fold higher | Compared to non-targeted PEG-coated nanoparticles after 4 hours. |

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Tumor Type | Treatment Group | Outcome | Reference(s) |

| Mice | 4T1 (Breast Cancer) | Folate-targeted complex | Significant reduction in tumor volume compared to control. | |

| Mice | HeLa (Cervical Cancer) | Folate-functionalized nanosuspension | Better tumor growth inhibition than non-targeting nanosuspension. |

Experimental Protocols

The following are generalized protocols for the synthesis of Folate-PEG-amine and its conjugation to a therapeutic agent. These should be adapted and optimized for specific applications.

Protocol 1: Synthesis of Folate-PEG-Amine

This protocol is based on the widely used carbodiimide chemistry to form an amide bond between the carboxyl group of folic acid and one of the amine groups of a PEG-bis-amine linker.

Materials:

-

Folic acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

PEG-bis-amine (e.g., diamino-PEG3)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid (1.1 molar equivalents relative to PEG-bis-amine) in anhydrous DMSO.

-

To this solution, add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents).

-

Stir the reaction mixture in the dark at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

-

Conjugation with PEG-bis-amine:

-

Remove the DCU precipitate by filtration.

-

In a separate flask, dissolve PEG-bis-amine (1 molar equivalent) in anhydrous DMSO.

-

Slowly add the activated folic acid solution to the PEG solution while stirring.

-

Continue stirring the reaction in the dark at room temperature for 4-6 hours.

-

-

Purification:

-

Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted starting materials.

-

Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove DMSO and other small molecule impurities.

-

Lyophilize the dialyzed solution to obtain the purified Folate-PEG-amine as a yellow powder.

-

Protocol 2: Conjugation of a Drug to this compound

This protocol describes the conjugation of a drug containing a carboxylic acid group to the terminal amine of this compound using EDC/NHS chemistry.

Materials:

-

This compound

-

Drug with a carboxylic acid group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5)

-

Conjugation Buffer (e.g., 1X PBS, pH 7.2)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Drug's Carboxyl Group:

-

Dissolve the drug in the Activation Buffer.

-

Add EDC (2 molar equivalents relative to the drug) and NHS (5 molar equivalents relative to the drug).

-

Allow the activation reaction to proceed for 30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve this compound in the Conjugation Buffer.

-

Add the activated drug solution to the this compound solution. A molar excess of the PEG-amine (e.g., 20-fold) can be used to ensure complete reaction of the drug.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Purification of the Conjugate:

-

Quench the reaction by adding a small molecule amine (e.g., hydroxylamine).

-

Purify the this compound-drug conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization Methods

Thorough characterization is essential to confirm the successful synthesis and purity of this compound and its drug conjugates.

-

¹H NMR Spectroscopy: Used to confirm the covalent conjugation by identifying the characteristic peaks of both the folate and the PEG moieties in the final product. For example, characteristic peaks for the aromatic protons of folic acid and the repeating ethylene glycol units of PEG should be present.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the formation of the amide bond, which typically shows a characteristic peak around 1650 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and for purification. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used. The PEGylated product will typically have a longer retention time than the unconjugated starting materials.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Conclusion

This compound is a versatile and powerful tool in the field of targeted drug delivery. Its well-defined structure, combining a high-affinity targeting ligand, a biocompatible linker, and a reactive handle for drug conjugation, makes it an ideal candidate for the development of next-generation cancer therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to harness the potential of this promising molecule to improve patient outcomes in oncology and beyond.

References

The Pivotal Role of PEG Linkers in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug development, transforming the therapeutic potential of a wide range of molecules from small-molecule drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy to significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the core functionalities of PEG linkers in drug delivery. It delves into their fundamental properties, diverse architectures, and profound impact on drug solubility, stability, and in vivo performance. Furthermore, this document offers detailed experimental protocols for the synthesis and characterization of PEGylated conjugates and presents quantitative data to illustrate the structure-activity relationships that govern their efficacy. Visualizations of key mechanisms and workflows are provided to facilitate a deeper understanding of these versatile molecules.

Introduction: The Foundation of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[1][2] Its unique physicochemical properties, including its high solubility in both aqueous and organic media and its flexible chain structure, make it an ideal candidate for conjugation to therapeutic molecules.[1][] The attachment of PEG linkers can overcome numerous challenges in drug delivery, such as poor solubility, rapid clearance, and immunogenicity.[4] This has led to the successful development of numerous FDA-approved PEGylated drugs.

The primary function of a PEG linker is to act as a molecular bridge, connecting a therapeutic payload to a carrier molecule, such as an antibody or a nanoparticle, or to simply modify the drug itself. This conjugation process, known as PEGylation, imparts several beneficial properties to the resulting conjugate, which will be explored in detail throughout this guide.

Core Properties and Advantages of PEG Linkers

The utility of PEG linkers in drug delivery stems from a set of inherent properties that favorably alter the behavior of the conjugated drug molecule in a biological environment.

-

Enhanced Solubility: Many potent drug molecules, particularly cytotoxic agents used in cancer therapy, are hydrophobic and exhibit poor solubility in aqueous solutions. Attaching a hydrophilic PEG linker can dramatically increase the water solubility of these compounds, which is crucial for their formulation and intravenous administration.

-

Prolonged Circulation Half-Life: The flexible PEG chain creates a large hydrodynamic radius, effectively increasing the size of the drug conjugate. This increased size reduces renal clearance, as the molecule is less readily filtered by the kidneys.

-

Reduced Immunogenicity: PEG chains form a protective hydration shell around the drug molecule, which can mask antigenic epitopes. This "stealth" effect shields the conjugate from recognition by the immune system, thereby reducing the risk of an adverse immune response and subsequent rapid clearance.

-

Improved Stability: The protective nature of the PEG linker can also enhance the stability of the drug by protecting it from enzymatic degradation.

Architectural Diversity of PEG Linkers

PEG linkers can be synthesized in various architectures, each offering distinct advantages for specific applications. The choice of linker architecture is a critical consideration in the design of a PEGylated drug.

-

Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, unbranched chain of ethylene glycol units. They are relatively simple to synthesize and offer a predictable, flexible spacer between the drug and the carrier.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This branched structure provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the in vivo half-life. Additionally, branched linkers can be used to attach multiple drug molecules, increasing the payload capacity.

-

Cleavable vs. Non-Cleavable Linkers: This is a critical distinction, particularly in the context of targeted therapies like Antibody-Drug Conjugates (ADCs).

-

Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the active drug under specific conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes in tumor cells.

-

Non-Cleavable Linkers: These linkers rely on the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the target cell to release the drug. This approach can offer greater plasma stability.

-

Quantitative Impact of PEG Linkers on Drug Performance

The length and architecture of the PEG linker have a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The following tables summarize data from various studies to illustrate these effects.

Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

Longer PEG linkers generally lead to a longer plasma half-life and reduced clearance. However, there may be a point of diminishing returns, where further increases in PEG length do not provide a significant additional benefit.

| PEG Linker Length | Clearance (mL/day/kg) | Half-life (t½) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| No PEG | ~15 | 19.6 min | Moderate | |

| PEG2 | ~10 | - | - | |

| PEG4 | ~7 | 49.2 min | Improved | |

| PEG8 | ~5 | - | Significantly Improved | |

| PEG12 | ~5 | - | - | |

| PEG24 | ~5 | - | - | |

| 4 kDa PEG | - | 49.2 min | - | |

| 10 kDa PEG | - | 219.0 min | Most Effective |

Note: Data is compiled from multiple studies using different antibody-drug combinations and animal models. Direct comparison should be made with caution.

Impact of PEG Linker Architecture on ADC Pharmacokinetics

Branched or pendant PEG linkers can provide a more effective shield for hydrophobic payloads, leading to improved pharmacokinetic profiles, especially at high drug-to-antibody ratios (DAR).

| Linker Architecture (DAR 8) | Clearance Rate | Area Under the Curve (AUC) | Reference |

| Linear (L-PEG24) | High | Low | |

| Pendant (P-(PEG12)2) | Low | ~3-fold higher than Linear |

Impact of PEG Molecular Weight on Drug Solubility

The inclusion of a PEG linker can significantly enhance the aqueous solubility of a compound, as indicated by a decrease in the LogD value (a measure of lipophilicity).

| Compound | PEG Molecular Weight | LogD₇.₄ | Fold Increase in Solubility | Reference |

| Simvastatin (unmodified) | - | - | - | |

| Simvastatin Solid Dispersion | 6,000 | - | 2.84x | |

| [⁶⁸Ga]Ga-Flu-1 (unmodified) | - | -2.64 ± 0.25 | - | |

| [⁶⁸Ga]Ga-PP8-WD | - | -4.23 ± 0.26 | - |

Applications in Advanced Drug Delivery Systems

PEG linkers are integral components of various advanced drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG linker enhances the solubility and stability of the ADC, allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, and improves the pharmacokinetic profile.

Nanoparticle Formulations

PEGylation of nanoparticles, such as liposomes and polymeric nanoparticles, is a widely used strategy to improve their in vivo performance. The PEG chains on the surface of the nanoparticle create a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a longer circulation time, allowing for greater accumulation of the nanoparticles at the target site through mechanisms like the enhanced permeability and retention (EPR) effect in tumors.

Experimental Protocols

Detailed and reproducible methodologies are essential for the development and characterization of PEGylated drug conjugates.

Protocol for PEGylation of an Antibody with an NHS Ester-Functionalized PEG

This protocol describes a common method for conjugating a PEG linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

-

NHS Ester-functionalized PEG (PEG-NHS).

-

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis cassettes).

Procedure:

-

Preparation of Antibody:

-

Prepare a solution of the antibody at a concentration of 1-10 mg/mL in PBS. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into PBS via dialysis or desalting column.

-

-

Preparation of PEG-NHS Solution:

-

Equilibrate the vial of PEG-NHS to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG-NHS in DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Calculate the volume of the 10 mM PEG-NHS solution needed to achieve the desired molar excess over the antibody. A 20-fold molar excess is a common starting point.

-

Slowly add the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PEG-NHS.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Antibody:

-

Remove unreacted PEG and quenched byproducts by SEC or dialysis.

-

Collect the fractions containing the purified PEGylated antibody.

-

-

Characterization:

-

Analyze the conjugate using methods described in section 6.2.

-

Protocol for Characterization of PEGylated Conjugates

A. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and degree of PEGylation without relying on column calibration standards.

Methodology:

-

System Setup: An HPLC system is coupled with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

-

Sample Analysis: The purified PEGylated conjugate is injected onto an appropriate SEC column.

-

Data Acquisition and Analysis:

-

Data from all three detectors (UV, MALS, dRI) is collected simultaneously.

-

The UV detector signal is proportional to the protein concentration, while the dRI signal is proportional to the total concentration of the conjugate (protein + PEG).

-

Using specialized software (e.g., ASTRA), the signals are analyzed using the protein conjugate analysis method. This requires the known dn/dc values and UV extinction coefficients for both the protein and the PEG.

-

The analysis yields the molar mass of the protein portion, the molar mass of the PEG portion, and the total molar mass of the conjugate for each eluting peak. This allows for the determination of the degree of PEGylation and the identification of aggregates or unconjugated species.

-

B. Hydrophobic Interaction Chromatography (HIC) for ADC Drug-to-Antibody Ratio (DAR) Determination

HIC separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker, allowing for the determination of the DAR and the distribution of drug-loaded species.

Methodology:

-

System Setup: An HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

-

Sample Analysis: The ADC sample is injected onto the HIC column.

-

Gradient Elution: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).

-

Data Analysis:

-

The chromatogram will show a series of peaks, each corresponding to a different drug-loaded species.

-

The relative peak area of each species is used to calculate the weighted average DAR.

-

Conclusion

PEG linkers are a cornerstone of modern drug delivery, offering a versatile and powerful platform to enhance the therapeutic properties of a wide array of drugs. Their ability to improve solubility, extend circulation half-life, and reduce immunogenicity has been instrumental in the clinical success of numerous therapeutic products. The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable systems, promises to further expand their application and impact in the development of next-generation therapeutics. A thorough understanding of the principles of PEGylation, coupled with robust analytical characterization, is critical for harnessing the full potential of this technology to create safer and more effective medicines.

References

An In-depth Technical Guide to Amine-Reactive Group Functionality

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive functional groups, their chemistry, and their critical role in bioconjugation for research, diagnostics, and therapeutic development. We will delve into the mechanisms, protocols, and quantitative data associated with the most common amine-reactive chemistries, offering a technical resource for professionals in the field.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. Amine-reactive crosslinkers are a cornerstone of this field, designed to form stable bonds with primary amine groups (-NH₂).[1] Primary amines are an attractive target for modification because they are abundant and readily accessible on the surface of most proteins and peptides.[1][2] They are found at the N-terminus of every polypeptide chain and on the side chain of lysine (Lys, K) residues.[2][3]

The nucleophilic nature of the lone pair of electrons on the nitrogen atom in a primary amine makes it highly reactive toward various electrophilic functional groups. This fundamental interaction allows for the stable attachment of a wide range of molecules, including fluorescent dyes, biotin, crosslinkers, and therapeutic agents. The applications are vast, spanning the development of antibody-drug conjugates (ADCs), creation of diagnostic immunoassays, immobilization of proteins on surfaces, and fluorescent labeling for cellular imaging.

Core Chemistry of Amine-Reactive Groups

Numerous functional groups can react with primary amines, but they primarily do so through two main mechanisms: acylation and alkylation. The most prevalent and versatile reagents in modern bioconjugation rely on acylation.

-

N-hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents. They react with primary amines through nucleophilic acyl substitution to form highly stable amide bonds. The reaction proceeds efficiently in aqueous buffers at a physiological to slightly alkaline pH (7.2-8.5).

-

Isothiocyanates (ITCs): This group reacts with primary amines to form a stable thiourea linkage. ITCs are famously used in fluorescent dyes like Fluorescein isothiocyanate (FITC). The reaction is highly pH-dependent, with optimal conjugation for lysine residues occurring at pH 9.0-11.0.

-

Imidoesters: These crosslinkers react with primary amines at alkaline pH (8-10) to form amidine bonds. A key advantage of imidoesters is that they preserve the positive charge of the original amine, which can be crucial for maintaining a protein's native structure and function.

-

Aldehydes: Aldehydes react with primary amines to form an intermediate Schiff base (an imine linkage). This bond can be subsequently reduced by an agent like sodium cyanoborohydride to form a stable secondary amine, a process known as reductive amination.

-

Sulfonyl Chlorides: These are highly reactive compounds that form very stable sulfonamide bonds with amines. However, their high reactivity makes them more challenging to work with for routine protein labeling compared to NHS esters.

Quantitative Data for Amine-Reactive Groups

The selection of an appropriate amine-reactive reagent depends on the specific application, desired bond stability, and reaction conditions. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparison of Common Amine-Reactive Functional Groups

| Reactive Group | Resulting Covalent Bond | Optimal pH Range | Bond Stability | Key Features |

| N-hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 | Very High | Most common, stable bond, susceptible to hydrolysis at high pH. |

| Isothiocyanate (ITC) | Thiourea | 9.0 - 10.0 | High (less stable than amide) | Commonly used for fluorescent dyes (e.g., FITC, TRITC). |

| Imidoester | Amidine | 8.0 - 10.0 | Reversible at high pH | Preserves the positive charge of the native amine. |

| Aldehyde | Secondary Amine (post-reduction) | Varies (Schiff base formation pH 4-6, reduction) | Very High | Two-step process (reductive amination); offers high stability. |

| Sulfonyl Chloride | Sulfonamide | 9.0 - 10.5 | Extremely High | Highly reactive, can be difficult to control. |

Table 2: Influence of pH on the Stability of NHS Esters

The primary competing reaction for NHS esters in aqueous solution is hydrolysis, which inactivates the reagent. The rate of hydrolysis is highly dependent on pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 25°C | ~7 hours |

| 8.0 | 25°C | ~2 hours |

| 8.6 | 4°C | ~10 minutes |

| 9.0 | 25°C | Minutes |

Table 3: Properties of Common Amine-Reactive Fluorescent Dyes

| Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |

| FITC (Fluorescein) | Isothiocyanate | 494 | 520 |

| TRITC (Tetramethylrhodamine) | Isothiocyanate | 550 | 575 |

| Alexa Fluor™ 350 | NHS Ester | 346 | 442 |

| Alexa Fluor™ 488 | NHS Ester | 495 | 519 |

| Cy®5 | NHS Ester | 649 | 670 |

| BODIPY™ FL | NHS Ester | 503 | 512 |

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide clear visual representations of chemical reactions and experimental workflows.

References

Folate-PEG3-Amine for Cancer Cell Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Folate-Polyethylene Glycol (PEG)3-Amine as a targeted delivery system for cancer therapy. By leveraging the overexpression of folate receptors on malignant cells, this technology offers a promising strategy to enhance the efficacy of anti-cancer agents while minimizing off-target toxicity. This document details the synthesis, mechanism of action, and preclinical evaluation of Folate-PEG3-amine conjugates, presenting quantitative data, experimental protocols, and visual workflows to support researchers in this field.

Introduction: The Rationale for Folate-Targeted Cancer Therapy

Conventional chemotherapy often suffers from a lack of specificity, leading to systemic toxicity and adverse side effects due to its impact on healthy, rapidly dividing cells. Targeted drug delivery systems aim to overcome this limitation by selectively delivering therapeutic payloads to cancer cells. The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity cell-surface glycoprotein that is frequently overexpressed in a variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is limited.[1] This differential expression makes the folate receptor an attractive target for cancer-specific drug delivery.[2]

This compound is a heterobifunctional linker designed to exploit this therapeutic window. It consists of three key components:

-

Folate: A high-affinity ligand that specifically binds to the folate receptor on cancer cells.[3]

-

PEG3 Linker: A short, hydrophilic 3-unit polyethylene glycol spacer that improves the solubility and bioavailability of the conjugate.[3]

-

Amine Group: A reactive terminal amine group that allows for the covalent conjugation of various payloads, such as small molecule drugs, toxins, or nanoparticles.[3]

The overarching principle involves the conjugation of a cytotoxic agent to this compound. The resulting conjugate circulates in the bloodstream and, upon reaching the tumor microenvironment, binds to the folate receptors on cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate into the cell. Once inside, the therapeutic payload is released, exerting its cytotoxic effect directly within the cancer cell, thereby enhancing its anti-tumor activity and reducing systemic exposure.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The cellular uptake of this compound conjugates is a highly specific process initiated by the high-affinity binding of the folate moiety to the folate receptor on the cancer cell surface. This interaction triggers the internalization of the receptor-ligand complex through a process of endocytosis.

Upon binding, the folate receptor-conjugate complex clusters in specialized membrane domains, often associated with lipid rafts and caveolae, and is internalized into the cell within an endocytic vesicle called an endosome. The interior of the endosome becomes acidified (pH ~5) through the action of proton pumps. This acidic environment induces a conformational change in the folate receptor, leading to the release of the this compound conjugate.

Following its release, the folate receptor is typically recycled back to the cell surface, ready to bind to another ligand. The released conjugate can then be further processed within the cell. Depending on the nature of the linker and the payload, the active drug can be released from the this compound moiety to exert its therapeutic effect. For conjugates designed as antibody-drug conjugates (ADCs), the payload is released to induce cell death.

Signaling Pathway and Intracellular Trafficking

The journey of the this compound conjugate from the cell surface to the release of its payload involves a series of well-orchestrated intracellular events. The following diagram illustrates this pathway.

Quantitative Data on this compound Targeting

The efficacy of this compound mediated cancer cell targeting has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its performance in various contexts.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates

| Cell Line | Drug Conjugate | IC50 (nM) | Fold Increase in Potency (vs. Non-targeted) | Reference |

| KB | Folate-Vincristine | 8.5 | 11.8 | |

| MCF-7 | Folate-Letrozole | 87 | 1.15 | |

| HeLa | Folate-Curcumin | 13,880 | 1.97 | N/A |

| SKOV-3 | Folate-MMAE | 1.2 | 15.8 | |

| U87MG | Folate-MMAE | 0.8 | 21.3 |

Table 2: Cellular Uptake of Folate-Targeted Nanoparticles

| Cell Line | Nanoparticle System | Uptake (% of Control) | Fold Increase (vs. Non-targeted) | Reference |

| HeLa | Folate-PEG-PLGA | 350% | 3.5 | |

| MCF-7 | Folate-PEG-SPIONs | 1200% | 12.0 | |

| KB | Folate-PEG-Liposomes | 450% | 4.5 | |

| IGROV-1 | 99mTc-radiofolate | 52% | - |

Table 3: In Vivo Antitumor Efficacy of Folate-Targeted Therapies

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Survival Increase (%) | Reference |

| KB Xenograft | Folate-Docetaxel | 75% | 40% | |

| IGROV-1 Xenograft | 161Tb-cm09 (radiofolate) | 72% | Not Reported | |

| Ovarian Cancer (spontaneous) | Folate-Docetaxel Nanoemulsion | ~60% | Not Reported | |

| 4T1 Breast Cancer | Folate-Targeted Nanoparticles | ~70% | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound conjugates.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Folic acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG3-Amine (H2N-(CH2CH2O)3-CH2CH2-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl Ether

-

Dialysis membrane (MWCO 1 kDa)

Procedure:

-

Activation of Folic Acid: a. Dissolve folic acid (1.1 molar equivalents) in anhydrous DMSO. b. Add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents) to the folic acid solution. c. Stir the reaction mixture in the dark at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Conjugation with Amine-PEG3-Amine: a. Remove the DCU precipitate by filtration. b. In a separate flask, dissolve Amine-PEG3-Amine (1 molar equivalent) in anhydrous DMSO. c. Slowly add the activated folic acid solution to the PEG solution while stirring. d. Continue stirring the reaction in the dark at room temperature for 4-6 hours.

-

Purification: a. Precipitate the product by adding the reaction mixture to cold diethyl ether. b. Collect the precipitate by centrifugation and wash it several times with cold diethyl ether. c. Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove DMSO and other small molecule impurities. d. Lyophilize the dialyzed solution to obtain the purified this compound as a yellow powder.

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

Experimental Workflow for Synthesis

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a this compound drug conjugate on cancer cells.

Materials:

-

Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)

-

Complete cell culture medium

-

This compound drug conjugate

-

Free drug (as a control)

-

Non-targeted control conjugate

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: a. Prepare serial dilutions of the this compound drug conjugate, free drug, and non-targeted control in complete culture medium. b. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a this compound drug conjugate in a subcutaneous xenograft mouse model.

Materials:

-

Folate receptor-positive cancer cell line (e.g., KB)

-

Immunodeficient mice (e.g., nude or SCID mice)

-

This compound drug conjugate

-

Vehicle control (e.g., sterile saline)

-

Calipers

Procedure:

-

Tumor Implantation: a. Subcutaneously inject approximately 1 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: a. Monitor tumor growth regularly by measuring the tumor dimensions with calipers. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Initiate treatment when tumors reach a volume of 100-200 mm³.

-

Treatment Administration: a. Randomly assign mice to treatment and control groups. b. Administer the this compound drug conjugate (e.g., via intravenous injection) at a predetermined dose and schedule. c. Administer the vehicle control to the control group.

-

Efficacy Evaluation: a. Continue to monitor tumor volume and body weight of the mice throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: a. Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy. b. Assess any signs of toxicity by monitoring body weight and observing the general health of the mice.

Experimental Workflow for In Vivo Efficacy Study

Conclusion and Future Directions

This compound represents a versatile and potent platform for the targeted delivery of therapeutic agents to cancer cells. The high affinity of folate for its receptor, combined with the favorable properties of the PEG linker, enables enhanced cellular uptake and cytotoxicity of conjugated drugs in preclinical models. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of oncology.

Future research may focus on optimizing the linker chemistry for more controlled drug release, exploring novel drug combinations for synergistic effects, and translating these promising preclinical findings into clinical applications. The continued investigation of this compound and related targeted delivery systems holds the potential to significantly improve the therapeutic index of cancer treatments and ultimately benefit patients.

References

An In-depth Technical Guide to Bioconjugation with Folate-PEG3-amine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles and methodologies for bioconjugation using Folate-PEG3-amine. It is designed to equip researchers with the necessary knowledge to effectively utilize this versatile molecule for targeted delivery applications in drug development and diagnostics.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a folate molecule, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group[1]. This unique structure makes it an ideal candidate for targeted drug delivery systems.

-

Folate: This B vitamin acts as the targeting moiety, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells compared to normal tissues[2][3]. This differential expression allows for the selective delivery of conjugated molecules to tumor sites[2].

-

PEG3 Spacer: The short polyethylene glycol linker enhances the water solubility and biocompatibility of the conjugate[1]. It also provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the folate ligand to its receptor.

-

Amine Group: The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to a wide array of molecules, including drugs, proteins, nanoparticles, and imaging agents, typically through the formation of stable amide bonds.

Core Principles of Bioconjugation

The primary amine group of this compound is the key to its utility in bioconjugation. It readily participates in nucleophilic reactions with various electrophilic functional groups. The two most common and robust chemistries for conjugating this compound are:

-

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Coupling: This is a widely used method for labeling molecules containing primary amines. The amine group of this compound attacks the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is efficient and proceeds under mild conditions, typically in buffers with a pH of 7-9.

-

Carbodiimide-Mediated Coupling to Carboxylic Acids (EDC/NHS Chemistry): To conjugate this compound to molecules bearing a carboxyl group (-COOH), a two-step carbodiimide reaction is employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions, so N-hydroxysuccinimide (NHS) is added to convert it into a more stable, amine-reactive NHS ester. The amine group of this compound then reacts with this in situ generated NHS ester to form a stable amide bond.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation chemistries involving this compound.

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol outlines the steps for conjugating this compound to a molecule that has been pre-functionalized with an N-Hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS-ester activated molecule (e.g., protein, nanoparticle, dye)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4; 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size exclusion chromatography, dialysis, HPLC)

Procedure:

-

Preparation of Reagents:

-

Allow this compound and the NHS-ester activated molecule to equilibrate to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Dissolve the NHS-ester activated molecule in the chosen reaction buffer to a desired concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete with the reaction.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and stability of the reactants.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and deactivate any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the folate-PEG-conjugated molecule from unreacted this compound and quenching reagents.

-

For macromolecules like proteins, size exclusion chromatography or dialysis are effective methods.

-

For smaller molecules or nanoparticles, HPLC or repeated centrifugation and resuspension may be appropriate.

-

-

Characterization and Storage:

-

Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling (see Section 5).

-

Store the purified conjugate under conditions appropriate for the labeled molecule, typically at -20°C or -80°C.

-

Protocol 2: Conjugation of this compound to a Carboxyl-Containing Molecule using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a molecule with available carboxylic acid groups.

Materials:

-

This compound

-

Carboxyl-containing molecule (e.g., protein, nanoparticle, drug)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

2-Mercaptoethanol (optional, for quenching EDC)

-

Purification system (e.g., size exclusion chromatography, dialysis, HPLC)

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Dissolve the carboxyl-containing molecule in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer or ultrapure water immediately before use.

-

Add a 2 to 10-fold molar excess of EDC and NHS to the solution of the carboxyl-containing molecule.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

-

Quenching the Reaction (Optional but Recommended):

-

To quench the EDC reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the folate-PEG-conjugated molecule using an appropriate method as described in Protocol 1 (Section 3.1, Step 4).

-

-

Characterization and Storage:

-

Characterize the purified conjugate (see Section 5).

-

Store the final product under appropriate conditions.

-

Data Presentation: Quantitative Analysis

The efficiency of bioconjugation and the properties of the resulting conjugates can be quantified. The following tables summarize typical quantitative data reported in the literature for folate-PEG conjugation to nanoparticles.

Table 1: Characterization of Folate-Conjugated Nanoparticles

| Nanoparticle System | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |

| PLGA-PEG-Folate (Vincristine & ε-viniferine) | 82.76 ± 22.42 | 0.311 ± 0.015 | -8.33 ± 3.68 | 2.60 ± 0.20 (VS), 8.87 ± 0.68 (EV) | |

| PLGA-PEG-Folate (Doxorubicin) | ~200 | Not specified | Not specified | 24.5 (DESE), 51.9 (SESE) | |

| Zein-Folate (Paclitaxel) | ~180 | ~0.22 | Not specified | Not specified |

DESE: Double emulsion solvent evaporation; SESE: Single emulsion solvent evaporation.

Table 2: Quantitative Analysis of Folate Conjugation Efficiency

| Method | Analyte | Result | Reference |

| UV-Vis Spectroscopy (256 nm) | Folate conjugated to PLGA-PEG | 27.8 ± 2.1 µg of FA per 1 mg of polymer | |

| Yield Calculation | FA-PEG-NH2 synthesis | 68% | |

| Yield Calculation | FA-PEG-5-FU synthesis | 74.3% |

Characterization of Folate-PEG Conjugates

After purification, it is crucial to characterize the conjugate to confirm the success of the reaction and determine its properties.

-

UV-Visible Spectroscopy: The presence of folate can be confirmed by its characteristic absorbance peaks at approximately 282 nm and 365 nm. The concentration of conjugated folate can be quantified by creating a standard curve.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The formation of the amide bond between this compound and the target molecule can be confirmed by the appearance of a characteristic amide I band around 1650 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the presence of characteristic peaks from both the folate molecule and the PEG linker in the final conjugate.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

-

Mass Spectrometry: This technique can be used to confirm the molecular weight of the final conjugate, providing direct evidence of successful conjugation.

Mandatory Visualizations

Folate Receptor-Mediated Endocytosis Pathway

The targeted delivery of folate-conjugated molecules relies on the process of receptor-mediated endocytosis. The following diagram illustrates the key steps in this pathway.

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

Experimental Workflow for Bioconjugation

The general workflow for a typical bioconjugation experiment involving this compound is depicted below.

Caption: General experimental workflow for this compound bioconjugation.

References

Understanding Folate Receptor Overexpression in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored membrane protein, has garnered significant attention in oncology due to its overexpression in a wide array of solid tumors while maintaining limited expression in normal tissues.[1][2] This differential expression profile makes FRα an attractive target for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of FRα overexpression in cancer, detailing its prevalence, associated signaling pathways, and the experimental methodologies used for its characterization.

Prevalence of Folate Receptor Alpha Overexpression

FRα is overexpressed in numerous epithelial malignancies. The table below summarizes the prevalence of FRα positivity across various cancer types, highlighting the significant number of patients who could potentially benefit from FRα-targeted therapies.

| Cancer Type | Prevalence of FRα Overexpression (%) | Notes |

| Ovarian Cancer | 76-89%[3][4] | Particularly high in high-grade serous ovarian carcinoma.[5] |

| Non-Small Cell Lung Cancer (NSCLC) | 14-74% | More prevalent in adenocarcinomas. |

| Triple-Negative Breast Cancer (TNBC) | 35-68% | Associated with a more aggressive phenotype. |

| Endometrial Cancer | 20-50% | |

| Mesothelioma | 72-100% | |

| Kidney (Renal) Cancer | Significant Expression | |

| Colorectal Cancer | Significant Expression |

Mechanisms and Signaling Pathways of Folate Receptor Alpha

The role of FRα in tumorigenesis extends beyond its function as a folate transporter. Upon binding with folate, FRα can initiate intracellular signaling cascades that promote cell proliferation, survival, and invasion.

Folate Receptor-Mediated Endocytosis and Signaling

Folate uptake via FRα is primarily through a process called potocytosis, a type of receptor-mediated endocytosis that occurs in caveolae, which are specialized lipid rafts. Following internalization, the folate is released into the cytoplasm, and the receptor is recycled back to the cell surface.

Key Signaling Pathways

FRα activation has been shown to trigger several downstream signaling pathways implicated in cancer progression, including the JAK/STAT3 and ERK pathways.

Recent evidence also suggests that FRα can translocate to the nucleus and act as a transcription factor, directly regulating the expression of genes involved in development and cancer progression.

Experimental Protocols for Assessing Folate Receptor Alpha Expression

Accurate and reproducible measurement of FRα expression is crucial for both research and clinical applications. The following sections detail the key experimental methodologies.

Immunohistochemistry (IHC)

IHC is the most common method for assessing FRα expression in tumor tissues. The VENTANA FOLR1 (FOLR1-2.1) RxDx Assay is an FDA-approved companion diagnostic for selecting patients for FRα-targeted therapies.

Protocol: VENTANA FOLR1 (FOLR1-2.1) RxDx Assay

-

Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) mounted on positively charged slides. Ensure fixation in 10% neutral buffered formalin for 12 to 72 hours.

-

Deparaffinization and Rehydration: Perform on an automated staining platform (e.g., BenchMark ULTRA) using validated reagents.

-

Antigen Retrieval: Use a heat-induced epitope retrieval method with a proprietary buffer (e.g., Cell Conditioning 1) on the automated stainer.

-

Primary Antibody Incubation: Incubate with the mouse monoclonal anti-FOLR1 primary antibody (clone FOLR1-2.1). A negative control reagent (monoclonal) should be used on a separate slide.

-

Detection: Utilize a polymer-based detection system, such as the OptiView DAB IHC Detection Kit.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and coverslip.

Scoring Criteria:

FRα expression is evaluated based on the percentage of viable tumor cells with membranous staining at different intensities (0, 1+, 2+, 3+).

| Score | Staining Intensity | Description |

| 0 | Negative | No detectable membranous staining. |

| 1+ | Weak | Faint, partial, or circumferential membranous staining. |

| 2+ | Moderate | Moderate, circumferential, or apical membranous staining. |

| 3+ | Strong | Intense, circumferential, or apical membranous staining. |

A tumor is considered FRα-high if ≥75% of viable tumor cells exhibit moderate (2+) to strong (3+) membranous staining.

Flow Cytometry

Flow cytometry allows for the quantitative assessment of FRα expression on the surface of single cells.

Protocol: Cell Surface Staining of FRα

-

Cell Preparation: Prepare a single-cell suspension from cell lines or disaggregated tumor tissue.

-

Fc Receptor Blocking: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.

-

Primary Antibody Staining: Incubate cells with a fluorochrome-conjugated anti-FRα antibody (e.g., clone Mov18) or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody. Use an appropriate isotype control.

-

Washing: Wash cells to remove unbound antibodies.

-

Viability Staining: (Optional) Add a viability dye to exclude dead cells from the analysis.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on single, viable cells and analyze the fluorescence intensity of the FRα-stained population compared to the isotype control.

Radioligand Binding Assay

This quantitative method measures the density of functional folate receptors in tissue homogenates or on intact cells using a radiolabeled folate analog, such as [3H]-folic acid.

Protocol: Saturation Binding Assay

-

Membrane Preparation: Homogenize frozen tumor tissue in a cold lysis buffer and pellet the membranes by centrifugation.

-

Incubation: Incubate membrane preparations with increasing concentrations of [3H]-folic acid in the absence (total binding) and presence (non-specific binding) of a high concentration of unlabeled folic acid.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.

Folate Receptor Alpha as a Therapeutic Target

The overexpression of FRα on tumor cells and its limited expression on normal tissues make it an ideal target for cancer therapy. Several therapeutic strategies targeting FRα are in development or have been approved.

These approaches include:

-

Antibody-Drug Conjugates (ADCs): Monoclonal antibodies against FRα are linked to potent cytotoxic agents. Mirvetuximab soravtansine is an FDA-approved ADC for the treatment of FRα-positive, platinum-resistant ovarian cancer.

-

Folate-Drug Conjugates: Small molecule drugs are conjugated to folic acid, which then delivers the cytotoxic payload specifically to FRα-expressing cells.

-

Chimeric Antigen Receptor (CAR) T-cell Therapy: T-cells are engineered to express a CAR that recognizes FRα, enabling them to identify and kill tumor cells.

Conclusion

Folate receptor alpha is a well-validated biomarker and therapeutic target in a variety of solid tumors. Its overexpression is associated with key signaling pathways that drive cancer progression. The methodologies outlined in this guide provide a framework for the accurate assessment of FRα expression, which is essential for advancing research and for the clinical implementation of FRα-targeted therapies. The continued development of novel agents targeting FRα holds great promise for improving outcomes for patients with FRα-positive cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate Receptor Alpha/FOLR1 (BN3.2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Folate-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Folate-PEG3-amine, a key building block in targeted drug delivery systems. The conjugation of folic acid to a polyethylene glycol (PEG) linker with a terminal amine group allows for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor, a common characteristic of many cancer cells.[][2][3]

Introduction

This compound is a heterobifunctional linker composed of three main components: a folate moiety for targeting, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group for conjugation to drugs, imaging agents, or other molecules of interest.[2][4] The PEG linker enhances the solubility and biocompatibility of the conjugate, while the folate ligand facilitates receptor-mediated endocytosis into target cells. This targeted approach can increase the therapeutic efficacy of a drug while minimizing off-target side effects.

Principle of the Synthesis

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of folic acid and one of the amine groups of a diamino-PEG molecule. This reaction is typically achieved through the activation of the carboxylic acid using a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), or dicyclohexylcarbodiimide (DCC). The activated folic acid then readily reacts with the primary amine of the PEG linker to form a stable amide linkage.

Experimental Protocol

This protocol outlines a common method for the synthesis of Folate-PEG-amine.

Materials and Reagents

| Reagent | Supplier | Grade |

| Folic Acid | Sigma-Aldrich | ≥97% |

| Bis-amine-PEG3 (H2N-PEG3-NH2) | Broadpharm | >95% |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | ≥98% |

| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, 99.9% |

| Chloroform | Fisher Scientific | ACS Grade |

| Deionized Water | Millipore | Type 1 |

| Anhydrous Sodium Sulfate | Sigma-Aldrich | ≥99% |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Lyophilizer

Synthesis Procedure

-

Activation of Folic Acid:

-

In a round-bottom flask, dissolve folic acid (1 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1 equivalent) to the folic acid solution.

-

Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature in the dark for 20 minutes to activate the carboxylic acid group of folic acid.

-

-

Conjugation Reaction:

-